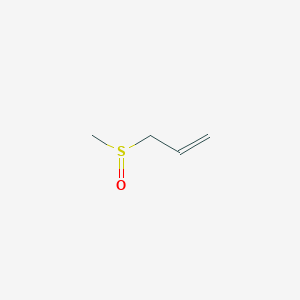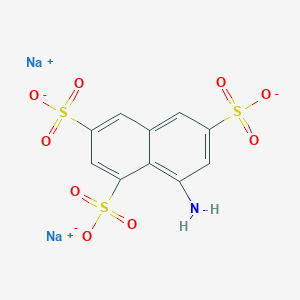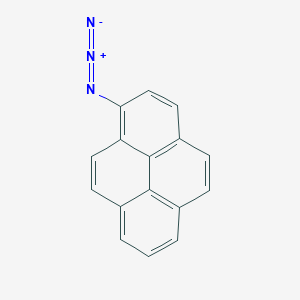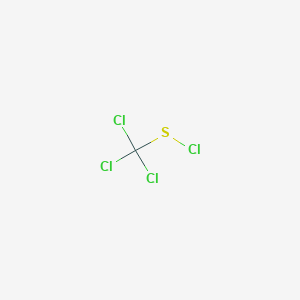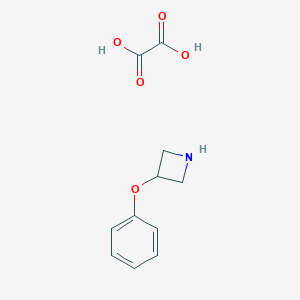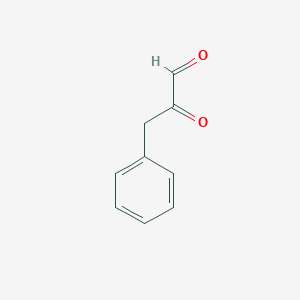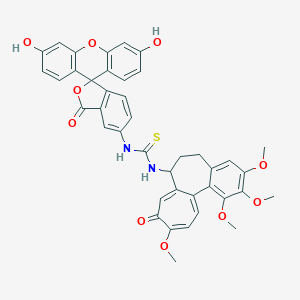
Colchicine fluorescein
Descripción general
Descripción
Colchicine fluorescein is a colorimetric probe formed by the reaction of adipic acid dihydrazide and fluorescein isothiocyanate1. It is a fluoregenic form of colchicine used for staining the assembly of tubulin2.
Synthesis Analysis
The synthesis of fluorescein colchicine (FC) involves the addition of fluorescein isothiocyanate to deacetyl colchicine3. The product, FC, is then separated from the reactants by thin-layer chromatography (TLC). The purity of FC is demonstrated by TLC, UV spectral analysis, and analysis of the kinetics of photodecomposition3.
Molecular Structure Analysis
Fluorescein colchicine has a molecular formula of C41H34N2O10S4. Its molecular weight is 746.8 g/mol4. The InChIKey of fluorescein colchicine is DQCILGJBPWFBHI-UHFFFAOYSA-N4.
Chemical Reactions Analysis
Fluorescein colchicine is prepared by the addition of fluorescein isothiocyanate to deacetyl colchicine3. The product, FC, is separated from the reactants by thin-layer chromatography (TLC)3.
Physical And Chemical Properties Analysis
Fluorescein colchicine has a molecular weight of 746.8 g/mol4. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 114. Its exact mass is 746.19341646 g/mol4.Aplicaciones Científicas De Investigación
Transdermal Osteoarthritis Management
Colchicine has been observed as a potential treatment for osteoarthritis (OA), a widespread joint degenerative disease. Novel transdermal delivery systems using colchicine have been developed to overcome obstacles related to its oral administration, such as poor bioavailability and severe gastrointestinal side effects. These systems include colchicine mesoporous silica nanoparticles/hydrogel patches, which have shown improved drug flux and sustained drug levels over 24 hours, as well as a protective effect in OA models (Mohamed, Elmotasem, & Salama, 2020).
Novel Applications in Medicine
Colchicine's application has extended beyond its traditional use for gout and familial Mediterranean fever to areas such as oncology, immunology, cardiology, and dermatology. Emerging dermatological uses include treatment for conditions like epidermolysis bullosa acquisita and aphthous stomatitis (Dasgeb et al., 2018).
Fluorescence Polarization Immunoassay
A fluorescence polarization immunoassay (FPIA) technique has been developed to determine colchicine, using a polyclonal antibody and antigen labeled with fluorescein isothiocyanate. This assay can be used for quality control of drug formulations and estimation of colchicine content in various matrices, such as urine and milk, with a detection limit of 1.8 ng/mL (Zvereva et al., 2018).
Synthesis, Purification, and Biological Activity of Fluorescein Colchicine
The synthesis of fluorescein colchicine (FC) allows the localization of colchicine-binding receptors in cells. FC's synthesis involves the addition of fluorescein isothiocyanate to deacetyl colchicine. Its biological activity has been validated in various biological systems, demonstrating that FC can be substituted for colchicine in experiments without significant loss in specificity or effectiveness (Clark & Garland, 1978).
Safety And Hazards
While specific safety and hazard information for colchicine fluorescein is not readily available, colchicine is known to be very toxic7. Thermal decomposition can lead to the release of irritating gases and vapors7.
Direcciones Futuras
The therapeutic use of colchicine has extended beyond gouty arthritis and Familial Mediterranean Fever, to osteoarthritis, pericarditis, and atherosclerosis8. Further understanding of the mechanisms of action underlying the therapeutic efficacy of colchicine will lead to its potential use in a variety of conditions8.
Propiedades
IUPAC Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H34N2O10S/c1-48-32-14-9-24-25(19-31(32)46)30(13-5-20-15-35(49-2)37(50-3)38(51-4)36(20)24)43-40(54)42-21-6-10-27-26(16-21)39(47)53-41(27)28-11-7-22(44)17-33(28)52-34-18-23(45)8-12-29(34)41/h6-12,14-19,30,44-45H,5,13H2,1-4H3,(H2,42,43,54) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCILGJBPWFBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H34N2O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984589 | |
| Record name | N'-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)-N-(1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein colchicine | |
CAS RN |
66091-34-7 | |
| Record name | Fluorescein colchicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066091347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)-N-(1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)
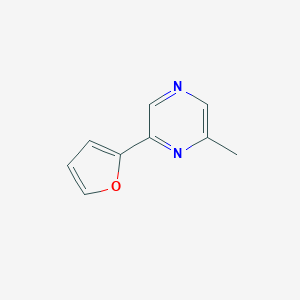
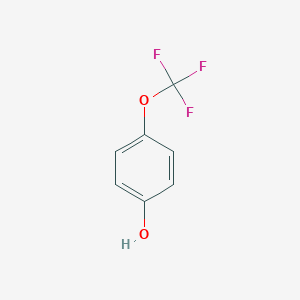
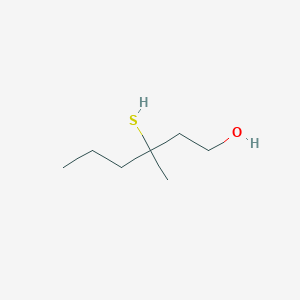
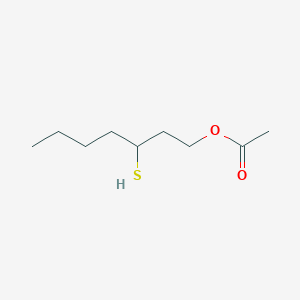
![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)
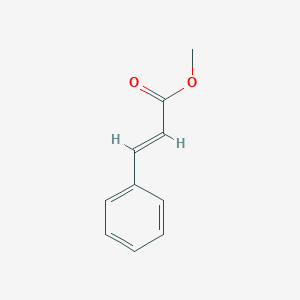
![[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol](/img/structure/B149222.png)
